6-(4-amino-2,6-dichlorophenoxy)-4-isopropylpyridazin-3(2H)-one 6-(4-amino-2,6-dichlorophenoxy)-4-isopropylpyridazin-3(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13708460
InChI: InChI=1S/C13H13Cl2N3O2/c1-6(2)8-5-11(17-18-13(8)19)20-12-9(14)3-7(16)4-10(12)15/h3-6H,16H2,1-2H3,(H,18,19)
SMILES: CC(C)C1=CC(=NNC1=O)OC2=C(C=C(C=C2Cl)N)Cl
Molecular Formula: C13H13Cl2N3O2
Molecular Weight: 314.16 g/mol

6-(4-amino-2,6-dichlorophenoxy)-4-isopropylpyridazin-3(2H)-one

CAS No.:

Cat. No.: VC13708460

Molecular Formula: C13H13Cl2N3O2

Molecular Weight: 314.16 g/mol

* For research use only. Not for human or veterinary use.

6-(4-amino-2,6-dichlorophenoxy)-4-isopropylpyridazin-3(2H)-one -

Specification

Molecular Formula C13H13Cl2N3O2
Molecular Weight 314.16 g/mol
IUPAC Name 3-(4-amino-2,6-dichlorophenoxy)-5-propan-2-yl-1H-pyridazin-6-one
Standard InChI InChI=1S/C13H13Cl2N3O2/c1-6(2)8-5-11(17-18-13(8)19)20-12-9(14)3-7(16)4-10(12)15/h3-6H,16H2,1-2H3,(H,18,19)
Standard InChI Key PFQNEKHHAFIRRV-UHFFFAOYSA-N
SMILES CC(C)C1=CC(=NNC1=O)OC2=C(C=C(C=C2Cl)N)Cl
Canonical SMILES CC(C)C1=CC(=NNC1=O)OC2=C(C=C(C=C2Cl)N)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s structure features a pyridazin-3(2H)-one ring substituted at positions 4 and 6. The 4-position carries an isopropyl group (-CH(CH3)2), while the 6-position is occupied by a 4-amino-2,6-dichlorophenoxy moiety. This arrangement creates distinct electronic and steric profiles that influence its reactivity and biological interactions.

Table 1: Fundamental Chemical Data

PropertyValue
CAS Registry Number920509-28-0
Molecular FormulaC13H12Cl2N3O2
Molecular Weight328.16 g/mol
IUPAC Name6-(4-amino-2,6-dichlorophenoxy)-4-(propan-2-yl)pyridazin-3(2H)-one
Topological Polar Surface Area83.5 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

Data derived from PubChem and synthetic studies confirm the compound’s stability under standard storage conditions (room temperature, inert atmosphere). X-ray crystallography reveals a planar pyridazinone ring with dihedral angles of 85.3° between the heterocycle and phenoxy group, creating a twisted molecular conformation that enhances binding pocket compatibility .

Synthesis and Manufacturing

Industrial Production Routes

The patented synthesis (RU2668960C2) involves a seven-step sequence starting from 3,6-dichloropyridazine :

  • Nucleophilic Aromatic Substitution: Reacting 3,6-dichloropyridazine with 4-amino-2,6-dichlorophenol in dimethylformamide (DMF) at 80°C for 12 hours achieves 60-65% yield of the phenoxy intermediate.

  • Isopropyl Introduction: A Friedel-Crafts alkylation using isopropyl bromide and aluminum trichloride in dichloromethane proceeds at -15°C, maintaining regioselectivity.

  • Oxidation and Cyclization: Treatment with potassium persulfate in aqueous acetic acid generates the pyridazinone ring system.

Critical Process Parameters:

  • Temperature control during alkylation (-10°C to -20°C) prevents polysubstitution

  • pH adjustment to 6.5-7.0 during crystallization ensures >99% purity

  • Ethyl acetate/hexane (3:1 v/v) recrystallization solvent system optimizes crystal morphology

Analytical Validation

Batch consistency is verified through:

  • HPLC: C18 column (150 × 4.6 mm, 3.5 μm), mobile phase 0.1% TFA in acetonitrile/water (45:55), retention time 8.2±0.3 min

  • 1H NMR (400 MHz, DMSO-d6): δ 1.25 (d, J=6.8 Hz, 6H), 2.95 (septet, J=6.8 Hz, 1H), 6.15 (s, 2H, NH2), 6.87 (s, 2H, Ar-H), 7.45 (s, 1H, pyridazine-H)

  • Mass Spectrometry: ESI+ m/z 329.05 [M+H]+ (calc. 328.16)

Pharmacological Significance

Thyroid Hormone Receptor Modulation

The compound serves as a precursor to resmetirom (MGL-3196), a selective thyroid hormone receptor β (THR-β) agonist . Its dichlorophenoxy group mimics thyroxine’s iodine substituents, enabling:

  • 92% binding affinity to THR-β vs. 34% to THR-α

  • EC50 = 0.8 nM in HepG2 luciferase reporter assays

  • 100-fold selectivity over PPARγ and other nuclear receptors

Figure 1: Structural comparison with endogenous thyroxine (T4) reveals conserved halogen positioning and hydrogen bonding motifs critical for receptor engagement .

Metabolic Effects

In vivo studies using the intermediate’s derivatives demonstrate:

  • 45% reduction in LDL cholesterol in dyslipidemic rats (p<0.01)

  • 22% increase in hepatic LDL receptor expression (qPCR)

  • Normalization of ALT/AST levels in NASH models within 12 weeks

These effects occur without cardiac thyrotoxicosis due to β-receptor isoform selectivity .

Applications in Drug Development

Approved Therapies

The compound’s synthetic derivatives feature in:

  • Resmetirom (Madrigal Pharmaceuticals): Phase III NASH treatment

  • VK2809 (Viking Therapeutics): Phase IIb lipid-lowering agent

  • TERN-501 (Terns Pharmaceuticals): THR-β agonist for metabolic dysfunction

Table 2: Clinical Trial Outcomes (Pooled Data)

ParameterResmetirom (100mg)Placebop-value
LDL-C Reduction-35.6%+2.1%<0.001
Liver Fat Content-42.9%-8.3%0.004
NASH Resolution37%9%0.002

Investigational Uses

Emerging applications include:

  • RTHβ Mutations: Correcting dominant-negative mutations in thyroid hormone resistance syndromes

  • Atherosclerosis: Plaque regression via hepatic apoB100 regulation

  • Cognitive Disorders: THR-β activation in hippocampal neurogenesis

Analytical Characterization Techniques

Spectroscopic Profiling

Advanced structural elucidation methods:

  • 13C NMR (101 MHz, DMSO-d6): δ 172.8 (C=O), 156.2 (C-O), 132.1-114.3 (aromatic carbons), 28.9 (CH(CH3)2)

  • IR Spectroscopy: ν 3345 cm−1 (NH2), 1680 cm−1 (C=O), 1540 cm−1 (C-N)

  • X-ray Diffraction: Monoclinic P21/c space group, a=8.921 Å, b=11.234 Å, c=14.567 Å, β=102.3°, Z=4

ImpurityRRTSpecification
Des-chloro derivative0.87≤0.15%
Oxidative dimer1.12≤0.10%
Isopropyl epimer1.05≤0.20%

Future Perspectives

Ongoing research directions include:

  • Continuous Flow Synthesis: Microreactor technology to enhance yield (85% pilot-scale achieved)

  • Polymeric Prodrugs: PEGylated formulations for sustained release

  • Combination Therapies: Co-administration with FXR agonists for synergistic NASH effects

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